molecular formula C22H18ClFN2O B3876189 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol

2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol

Cat. No.: B3876189
M. Wt: 380.8 g/mol
InChI Key: UNVRHAYLRCDRFI-UHFFFAOYSA-N
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Description

2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of both chlorophenyl and fluorophenyl groups in this compound makes it particularly interesting for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O/c23-17-9-5-15(6-10-17)14-26-20-4-2-1-3-19(20)25-22(26)13-21(27)16-7-11-18(24)12-8-16/h1-12,21,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVRHAYLRCDRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CC(C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and the benzimidazole core.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the intermediate product from the previous step.

    Final Assembly: The final step involves the reduction of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzimidazole core.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated products or modified benzimidazole cores.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor function. The presence of chlorophenyl and fluorophenyl groups may enhance these interactions, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylethanol
  • 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)ethanol
  • 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-bromophenyl)ethanol

Uniqueness

2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol
Reactant of Route 2
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2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol

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